

# Application Notes and Protocols for c-Myc Inhibitor 14 (Compound 13A)

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## Compound of Interest

Compound Name: *c-Myc inhibitor 14*

Cat. No.: *B12375183*

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## Introduction

c-Myc is a transcription factor that plays a pivotal role in the regulation of cell proliferation, growth, and apoptosis. Its dysregulation is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. c-Myc exerts its oncogenic functions by forming a heterodimer with its partner protein, Max, which then binds to E-box sequences in the promoter regions of target genes, driving their transcription.

**c-Myc inhibitor 14**, also referred to as Compound 13A, is a small molecule inhibitor of the c-Myc protein.<sup>[1][2]</sup> This document provides researchers, scientists, and drug development professionals with a comprehensive guide to purchasing, handling, and utilizing **c-Myc inhibitor 14** in preclinical research settings. The included protocols are adaptable for the investigation of this inhibitor's biological activity and mechanism of action.

## Purchasing Information

As of the latest information, **c-Myc inhibitor 14** (Compound 13A) is available for purchase from the following supplier for research purposes:

| Supplier       | Product Name       | Catalog Number |
|----------------|--------------------|----------------|
| MedchemExpress | c-Myc inhibitor 14 | HY-145653      |

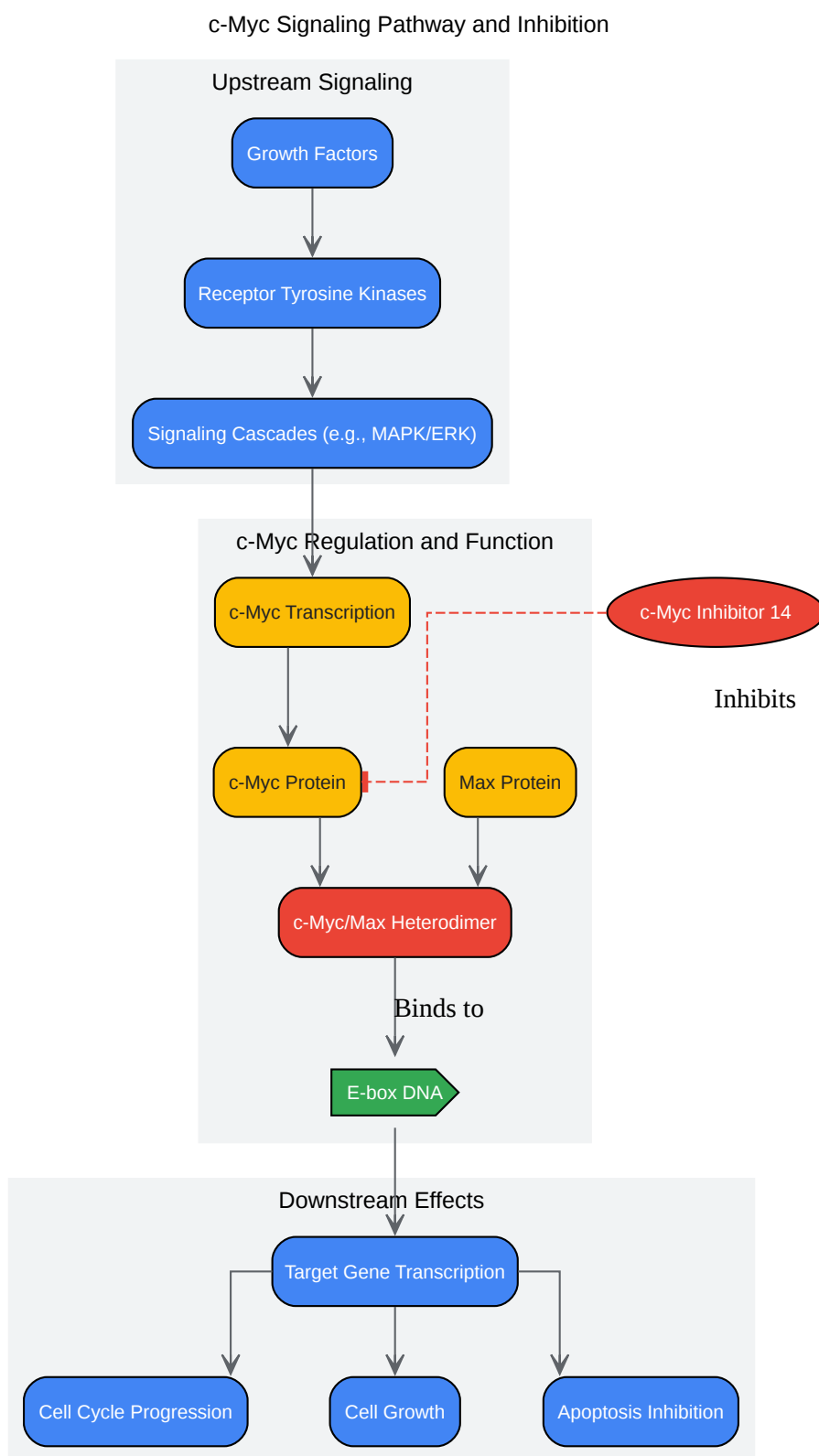
Note: This information is subject to change. Researchers should verify the availability and catalog details directly with the supplier.

## Inhibitor Characteristics

| Property             | Value                                 | Reference                                 |
|----------------------|---------------------------------------|---|
| Alternate Name       | Compound 13A                          | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Target               | c-Myc protein                         | <a href="#">[1]</a> <a href="#">[2]</a>   |
| IC50 (HL60 cells)    | <100 nM                               | <a href="#">[2]</a>                       |
| IC50 (K562 cells)    | 0.003 $\mu$ M                         | Patent WO2021004391A1 <a href="#">[3]</a> |
| IC50 (KYSE510 cells) | 0.002 $\mu$ M                         | Patent WO2021004391A1 <a href="#">[3]</a> |
| IC50 (H460 cells)    | 0.007 $\mu$ M                         | Patent WO2021004391A1 <a href="#">[3]</a> |
| Storage              | Store at -20°C for long-term storage. | General recommendation                    |
| Solubility           | Soluble in DMSO.                      | General recommendation                    |

## Signaling Pathway and Experimental Workflow

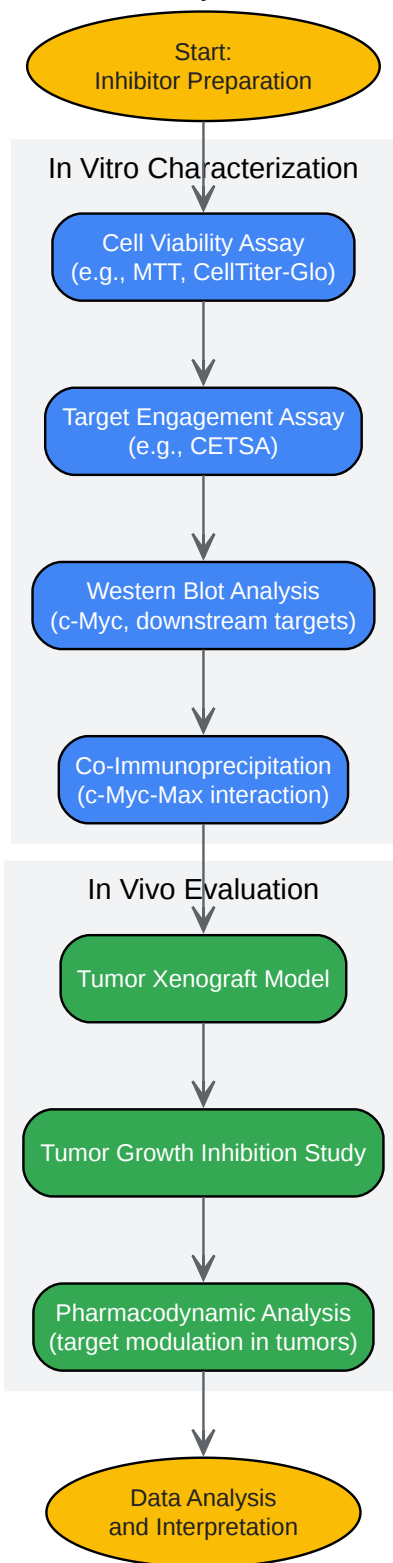
The following diagrams illustrate the c-Myc signaling pathway and a general experimental workflow for characterizing **c-Myc inhibitor 14**.



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Caption: c-Myc signaling pathway and the point of intervention by **c-Myc inhibitor 14**.

## Experimental Workflow for c-Myc Inhibitor 14 Characterization

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Caption: A generalized experimental workflow for the preclinical evaluation of **c-Myc inhibitor 14**.

## Application Notes: Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of **c-Myc inhibitor 14**. Optimization may be required for specific cell lines and experimental conditions.

### Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of **c-Myc inhibitor 14** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HL60, K562)
- Complete cell culture medium
- **c-Myc inhibitor 14**
- DMSO (vehicle control)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of **c-Myc inhibitor 14** in complete medium. The final concentrations should span a range appropriate to determine the IC<sub>50</sub> (e.g., 0.1 nM to 10  $\mu$ M). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

- Remove the medium from the wells and add 100  $\mu$ L of the prepared inhibitor dilutions or vehicle control.
- Incubate the plate for 48-72 hours.
- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## Western Blot Analysis for c-Myc and Downstream Targets

This protocol is to assess the effect of **c-Myc inhibitor 14** on the protein levels of c-Myc and its downstream targets (e.g., Cyclin D1, ODC).

Materials:

- Cancer cell line
- **c-Myc inhibitor 14**
- DMSO
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-ODC, anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Treat cells with **c-Myc inhibitor 14** at various concentrations (e.g., 0.5x, 1x, 2x IC<sub>50</sub>) for a specified time (e.g., 24 hours).
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature 20-30  $\mu$ g of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use  $\beta$ -actin as a loading control to normalize protein levels.

## Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction

This protocol is to determine if **c-Myc inhibitor 14** disrupts the interaction between c-Myc and Max.

**Materials:**

- Cancer cell line
- **c-Myc inhibitor 14**
- DMSO
- Co-IP lysis buffer (non-denaturing)
- Anti-c-Myc or anti-Max antibody for immunoprecipitation
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer
- Primary and secondary antibodies for western blotting (anti-c-Myc and anti-Max)

**Procedure:**

- Treat cells with **c-Myc inhibitor 14** or DMSO for the desired time.
- Lyse the cells in Co-IP lysis buffer and pre-clear the lysate with beads.
- Incubate a portion of the lysate with the immunoprecipitating antibody overnight at 4°C.
- Add protein A/G beads to pull down the antibody-protein complexes.
- Wash the beads extensively with wash buffer.
- Elute the protein complexes from the beads.
- Analyze the eluates by western blotting using antibodies against both c-Myc and Max to assess their co-precipitation. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.



## Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the direct binding of **c-Myc inhibitor 14** to the c-Myc protein in a cellular context.

Materials:

- Cancer cell line
- **c-Myc inhibitor 14**
- DMSO
- PBS
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Lysis buffer with protease inhibitors
- Western blotting reagents

Procedure:

- Treat intact cells with **c-Myc inhibitor 14** or DMSO.
- Aliquot the treated cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
- Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
- Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

- Analyze the amount of soluble c-Myc in each sample by western blotting.
- Increased thermal stability of c-Myc in the presence of the inhibitor (i.e., more soluble c-Myc at higher temperatures) indicates target engagement.

## Disclaimer

The information provided in this document is intended for research use only. The protocols are provided as a general guide and may require optimization for specific applications. The user is responsible for ensuring the safe handling and disposal of all materials.

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## References

- 1. SmallMolecules.com | c-Myc inhibitor 14 | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2021004391A1 - C-myc protein inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]
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